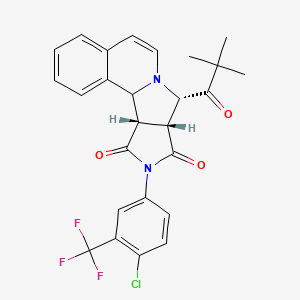![molecular formula C14H17NO3 B12640142 3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one CAS No. 920312-91-0](/img/structure/B12640142.png)
3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is known for its unique structure, which includes an oxolan-2-one ring and an ethoxyanilino group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one typically involves the reaction of 4-ethoxyaniline with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxolan-2-one ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include refluxing the reactants in a suitable solvent and using catalysts to speed up the reaction .
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyanilino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one
- 3-[1-(4-Phenoxyanilino)ethylidene]oxolan-2-one
Uniqueness
3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one is unique due to its ethoxyanilino group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications .
Propiedades
Número CAS |
920312-91-0 |
|---|---|
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
3-[1-(4-ethoxyanilino)ethylidene]oxolan-2-one |
InChI |
InChI=1S/C14H17NO3/c1-3-17-12-6-4-11(5-7-12)15-10(2)13-8-9-18-14(13)16/h4-7,15H,3,8-9H2,1-2H3 |
Clave InChI |
RCHXSHQWOLGRCU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=C2CCOC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene](/img/structure/B12640061.png)
![4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12640067.png)
![[4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenyl](cyclohexyl)methanone](/img/structure/B12640074.png)
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12640085.png)
![4-Pyrimidinecarboxylic acid, 5-chloro-6-[[(2,4,6-trimethoxyphenyl)methyl]amino]-, ethyl ester](/img/structure/B12640089.png)

![N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B12640102.png)

![3-butyl-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640109.png)
![N-(2-{[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B12640117.png)

![1H-Pyrazolo[4,3-h]quinazoline-3-carboxamide, 4,5-dihydro-8-[[2-methoxy-5-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-](/img/structure/B12640134.png)
![Spiro[2H-1-benzoxecin-5(6H),2'(3'H)-furan], 3,4,4',5',7,8-hexahydro-10-Methoxy-](/img/structure/B12640146.png)
![[4-[1-(1H-imidazol-5-yl)ethyl]-2-methylpyridin-3-yl]methanol](/img/structure/B12640148.png)
